Salbutamol

Description

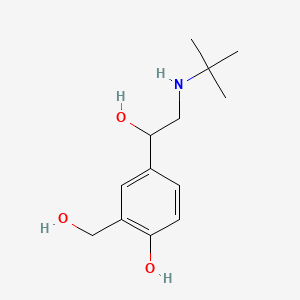

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 | |

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salbutamol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for salbutamol (also known as albuterol), a widely used β2-adrenergic receptor agonist for the treatment of respiratory diseases like asthma. The following sections detail common synthetic routes, experimental protocols, and quantitative data to support research and development applications.

Core Synthesis Strategies

The synthesis of this compound can be approached through several different pathways, often starting from readily available precursors. The choice of a particular route may depend on factors such as starting material cost, desired yield, stereoselectivity, and safety considerations. The most common starting materials include 4-hydroxyacetophenone, p-hydroxybenzaldehyde, and salicylic acid derivatives.[1][2][3][4]

Route 1: Synthesis from 4-Hydroxyacetophenone

A prevalent and historically significant method for synthesizing this compound begins with 4-hydroxyacetophenone.[1] This pathway involves the introduction of a hydroxymethyl group, followed by bromination, amination, and reduction.

A key intermediate in this route is 4-hydroxy-3-hydroxymethylacetophenone. The synthesis of a related impurity, F, also starts from 4-hydroxyacetophenone, highlighting the versatility of this starting material in accessing this compound and its derivatives. One of the major challenges in industrial-scale synthesis via this route is the use of hazardous reagents like lithium aluminum hydride for reduction, prompting the development of alternative methods.

Route 2: Synthesis from p-Hydroxybenzaldehyde

An alternative synthetic approach utilizes p-hydroxybenzaldehyde as the starting material. This method involves a series of reactions including chloromethylation, hydrolysis, protection of the dihydroxy groups, epoxidation, and subsequent aminolysis and deprotection. This route can achieve a total molar yield of up to 45% with high product purity.

Route 3: Synthesis from Salicylic Acid Derivatives

This compound can also be synthesized from derivatives of salicylic acid, such as methyl salicylate. This pathway typically involves a Friedel-Crafts acylation, followed by nucleophilic substitution with N-benzyl-N-tert-butylamine, and subsequent reduction of the ketone and ester functionalities. The final step in this sequence is the debenzylation to yield this compound.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound, based on published literature.

Protocol 1: Synthesis of 4-Hydroxy-3-hydroxymethylacetophenone from 4-Hydroxyacetophenone

This protocol is adapted from a method for the synthesis of a this compound intermediate.

-

Chloromethylation and Hydroxylation:

-

To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

-

Heat the mixture at 50°C for 5 hours.

-

After the reaction, add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation.

-

The desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is obtained with a reported yield of 75%.

-

Protocol 2: Bromination of the Hydroxymethyl Group

This protocol describes the conversion of the hydroxyl group to a bromide, a key step in activating the molecule for amination.

-

Selective Protection:

-

Selectively protect the phenolic hydroxyl group of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one with a benzyl group. This step can achieve a yield of 97%.

-

-

Appel Reaction:

-

The bromination of the benzylic alcohol is carried out using an Appel reaction, which typically involves triphenylphosphine and carbon tetrabromide or N-bromosuccinimide. This step has a reported yield of 92%.

-

Protocol 3: Amination and Reduction

This protocol details the introduction of the tert-butylamine group and the final reduction to form this compound.

-

Amination:

-

The brominated intermediate is reacted with N-benzyl-tert-butylamine.

-

-

Reduction of Carbonyl Group:

-

The resulting amino ketone is then reduced. One method involves using sodium borohydride in ethanol at 15-20°C.

-

-

Deprotection:

-

If a benzyl protecting group is used, it is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol-water mixture.

-

Protocol 4: Synthesis from p-Hydroxybenzaldehyde via Epoxidation

This patented process outlines a route with high yield and purity.

-

Chloromethylation: p-hydroxybenzaldehyde and paraformaldehyde are reacted in concentrated hydrochloric acid at 25-30°C for 8 hours. The yield can reach over 90%.

-

Hydrolysis: The resulting compound undergoes hydrolysis under weakly alkaline conditions (e.g., sodium bicarbonate) in a water/THF mixture at 25-30°C for 6 hours, with a yield of over 85%.

-

Propylidene Protection: The dihydroxy intermediate is protected using acetone and concentrated sulfuric acid as a catalyst at 25-30°C for 8 hours, yielding over 85%.

-

Epoxidation: The protected compound reacts with a ylide reagent and a phase transfer catalyst in the presence of a strong base (e.g., potassium hydroxide) to form an epoxide, with a yield of over 80%.

-

Aminolysis Ring-Opening: The epoxide is heated to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel, resulting in a yield of over 90%.

-

Hydrolysis Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis routes.

| Route 1: From 4-Hydroxyacetophenone | Reaction Step | Reagents/Conditions | Yield (%) | Reference |

| 1 | Hydroxymethylation | 37% HCHO, conc. HCl, 50°C, 5h; then CaCO₃, THF/water | 75 | |

| 2 | Phenolic -OH Protection | Benzyl bromide, K₂CO₃, acetone | 97 | |

| 3 | Bromination (Appel) | CBr₄, PPh₃, CH₂Cl₂ | 92 | |

| 4 | Reduction of Ketone | NaBH₄, ethanol, 15-20°C | Not specified | |

| 5 | Debenzylation | H₂, Pd/C, ethanol/water | Not specified |

| Route 2: From p-Hydroxybenzaldehyde | Reaction Step | Reagents/Conditions | Yield (%) | Reference |

| 1 | Chloromethylation | Paraformaldehyde, conc. HCl, 25-30°C, 8h | >90 | |

| 2 | Hydrolysis | NaHCO₃, THF/water, 25-30°C, 6h | >85 | |

| 3 | Propylidene Protection | Acetone, conc. H₂SO₄, 25-30°C, 8h | >85 | |

| 4 | Epoxidation | Ylide reagent, phase transfer catalyst, KOH | >80 | |

| 5 | Aminolysis Ring-Opening | tert-Butylamine, 100-105°C, 12h | >90 | |

| 6 | Hydrolysis Deprotection | Acidic conditions | Not specified | |

| Overall Yield | ~45 |

Visualizations

This compound Synthesis Pathway from 4-Hydroxyacetophenone

Caption: Synthesis of this compound from 4-Hydroxyacetophenone.

This compound Synthesis Pathway from p-Hydroxybenzaldehyde

Caption: Synthesis of this compound from p-Hydroxybenzaldehyde.

General Experimental Workflow

Caption: A generalized workflow for a single step in the chemical synthesis of this compound.

References

- 1. Cas 18559-94-9,this compound | lookchem [lookchem.com]

- 2. الوصف: SYNTHESIS OF INTERMEDIATE this compound (SAL) AS ASTHMA DRUGS FROM 4-HYDROXYACETOPHENONE [aunilo.uum.edu.my]

- 3. New process for synthesizing this compound and sulfate of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | PPT [slideshare.net]

Asymmetric Synthesis of (R)-Salbutamol for Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal asymmetric synthesis routes for producing (R)-salbutamol (levosalbutamol), the eutomer responsible for the bronchodilatory effects in the treatment of asthma. The document details key experimental protocols, presents comparative quantitative data, and visualizes the synthetic workflows, offering a critical resource for researchers engaged in preclinical drug development.

Introduction

This compound, a selective β2-adrenergic receptor agonist, is a widely used bronchodilator. It is commonly administered as a racemic mixture of its (R)- and (S)-enantiomers. However, pharmacological studies have demonstrated that the (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer is not only inactive but may also contribute to adverse effects. Consequently, the production of enantiomerically pure (R)-salbutamol is of significant interest for the development of improved asthma therapies. This guide focuses on scalable and efficient asymmetric synthesis methods suitable for producing high-purity (R)-salbutamol for preclinical evaluation.

Core Synthetic Strategies

The asymmetric synthesis of (R)-salbutamol can be broadly categorized into three main approaches:

-

Asymmetric Reduction of a Prochiral Ketone: This is a direct and efficient method that involves the enantioselective reduction of a prochiral ketone precursor, often referred to as salbutamone, using a chiral catalyst.

-

Chiral Resolution of a Racemic Mixture: This classical method involves the separation of the desired (R)-enantiomer from a racemic mixture of this compound or a suitable precursor by forming diastereomeric salts with a chiral resolving agent.

-

Synthesis from a Chiral Precursor: This approach utilizes a starting material that already possesses the desired stereochemistry, which is then elaborated to the final product.

This guide will provide detailed protocols for the first two methods, as they are widely reported and amenable to scale-up for preclinical supply.

Data Presentation: Comparison of Key Synthetic Routes

The following tables summarize the quantitative data for the different asymmetric synthesis methods described in this guide, allowing for a clear comparison of their efficiency and selectivity.

| Method | Catalyst/Resolving Agent | Substrate | Yield | Enantiomeric Excess (e.e.) | Key Reaction Conditions | Reference |

| Asymmetric Hydrogenation | Rhodium complex with chiral phosphine ligand | Salbutamone | 90% | ~70% (can be enhanced by recrystallization) | 50°C, 20 bar H₂, 23 h, Methanol | [1] |

| Asymmetric Reduction | Oxazaborolidine catalyst | Salicylaldamino ketone | High | 93-95% | 0°C, Toluene, Slow addition of reducing agent | [2] |

| Chiral Resolution | L-(+)-Tartaric acid | Racemic this compound | >30% (of R-isomer) | ~99% | 70°C, Methanol/Ethyl acetate | [3] |

| Chiral Resolution | di-p-toluoyl-D-tartaric acid | Racemic Albuterol | 38% (initial separation) | 99.5% (after isolation) | Crystallization | [4][5] |

Note: Yields and e.e. values can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of Salbutamone

This method provides (R)-salbutamol through the enantioselective hydrogenation of a prochiral ketone precursor.

Workflow Diagram:

Caption: Asymmetric hydrogenation of salbutamone to (R)-salbutamol.

Experimental Procedure:

-

Preparation of the Reaction Mixture: In a suitable autoclave, dissolve 10 g of salbutamone in 100 ml of degassed methanol. Add 0.13 ml of triethylamine to the solution.

-

Catalyst Addition: To the reaction mixture, add 4.7 mg of [Rh(COD)Cl]₂ and 10 mg of (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl)pyrrolidine (as a toluene solution).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 20 bar with hydrogen. Heat the reaction mixture to 50°C and stir for 23 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Concentrate the reaction solution by rotary evaporation.

-

Purification: Recrystallize the residue from ethanol to yield (R)-salbutamol. The reported yield is 90% with an optical purity of approximately 70% e.e. The enantiomeric excess can be further increased by subsequent purification steps.

Asymmetric Reduction with an Oxazaborolidine Catalyst

This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone precursor to the desired (R)-alcohol.

Workflow Diagram:

Caption: Oxazaborolidine-catalyzed asymmetric reduction.

Experimental Procedure:

The following is a generalized protocol based on the principles described in the literature. Specific quantities may need to be optimized.

-

Catalyst Preparation (in situ): In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol precursor (e.g., (R)-diphenylprolinol) in anhydrous toluene. Add a borane source (e.g., borane-dimethyl sulfide complex) and stir at room temperature to form the oxazaborolidine catalyst.

-

Reaction Setup: In a separate flask under nitrogen, dissolve the α-ketoimine precursor of this compound in anhydrous toluene and cool the solution to 0°C.

-

Catalytic Reduction: Add the prepared oxazaborolidine catalyst solution to the substrate solution. Slowly add a borohydride reducing agent (e.g., a solution of borane-dimethyl sulfide complex in toluene) to the reaction mixture over a period of 3 hours while maintaining the temperature at 0°C.

-

Quenching and Work-up: After the addition is complete, stir the reaction for an additional hour. Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

-

Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield (R)-salbutamol with an enantiomeric excess of 93-95%.

Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid

This method separates the (R)- and (S)-enantiomers of this compound by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid, which have different solubilities.

Workflow Diagram:

Caption: Chiral resolution of racemic this compound.

Experimental Procedure:

-

Dissolution: In a reaction vessel, dissolve 100 g (0.41 mole) of racemic this compound in 500 ml of a 1:1 mixture of ethyl acetate and methanol at approximately 70°C.

-

Addition of Resolving Agent: To this solution, add 66 g (0.44 mole) of L-(+)-tartaric acid under stirring. Maintain the contents at 70°C for 2 hours.

-

Crystallization: Cool the solution, which will cause the tartrate salt of (R)-salbutamol to crystallize.

-

Isolation and Purification of Diastereomeric Salt: Filter the crystals and recrystallize them from ethanol to obtain the pure (R)-(-)-salbutamol tartrate salt. The reported yield of the pure salt is 52 g.

-

Liberation of (R)-Salbutamol: Suspend the purified salt in 200 ml of methanol. Add a solution of sodium methoxide (15 g; 0.27 mole) in methanol. The precipitated solids (sodium tartrate) are filtered off.

-

Final Product Isolation: Cool the filtrate to 10°C to crystallize the free (R)-salbutamol. The final product can be further purified if necessary. The enantiomeric excess of the product is typically around 99%.

Conclusion

The asymmetric synthesis of (R)-salbutamol is a critical step in the development of advanced asthma therapies. This guide has detailed three robust methods for its preparation: rhodium-catalyzed asymmetric hydrogenation, asymmetric reduction with an oxazaborolidine catalyst, and chiral resolution using L-(+)-tartaric acid. The choice of method for preclinical studies will depend on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiomeric purity. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

References

In Vitro Biological Activity of Salbutamol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions like asthma, is administered as a racemic mixture of two enantiomers: (R)-Salbutamol (levalbuterol) and (S)-Salbutamol. While chemically similar, these stereoisomers exhibit distinct pharmacological profiles. This technical guide provides an in-depth overview of the in vitro biological activities of this compound enantiomers, focusing on their interactions with the β2-adrenergic receptor and the subsequent downstream signaling pathways. The information presented is curated from various scientific studies to provide a comprehensive resource for researchers and drug development professionals.

Data Summary

The following tables summarize the quantitative data on the in vitro biological activity of (R)-Salbutamol and (S)-Salbutamol.

| Enantiomer | Receptor Affinity (Ki) | Reference Cell Line | Notes |

| (R)-Salbutamol | Significantly higher than (S)-Salbutamol | Not specified | The R-isomer has approximately 150 times greater affinity for the β2-receptor than the S-isomer.[1] |

| (S)-Salbutamol | Significantly lower than (R)-Salbutamol | Not specified | Considered to have low affinity for the β2-adrenergic receptor. |

Table 1: Receptor Binding Affinity of this compound Enantiomers

| Enantiomer | Functional Potency (EC50) for cAMP accumulation | Reference Cell Line | Efficacy (Emax) | Notes |

| Racemic this compound | 0.6 µM | Human Airway Smooth Muscle (HASM) cells | Partial agonist (19% of Isoprenaline) | This study highlights the partial agonist nature of racemic this compound in terms of cAMP accumulation.[2] |

| (R)-Salbutamol | Data from direct comparative studies are limited. | - | Considered the active enantiomer responsible for bronchodilation. | |

| (S)-Salbutamol | Generally considered inactive in stimulating adenylyl cyclase. | - | No significant efficacy in cAMP accumulation. | Some studies suggest it may have other biological effects. |

Table 2: Functional Potency and Efficacy in Adenylyl Cyclase Activation

Core Concepts and Signaling Pathways

The primary therapeutic effect of this compound, bronchodilation, is mediated by the activation of β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a cascade of intracellular events.

Canonical Gs-Adenylyl Cyclase Pathway

(R)-Salbutamol is a potent agonist at the β2-adrenergic receptor. Upon binding, it stabilizes the receptor in an active conformation, leading to the activation of the heterotrimeric G protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Figure 1: Canonical β2-Adrenergic Receptor Signaling Pathway.

Non-Canonical and (S)-Salbutamol Mediated Pathways

While (R)-Salbutamol primarily signals through the Gs pathway, (S)-Salbutamol is largely inactive at the β2-adrenergic receptor in terms of stimulating adenylyl cyclase. However, some in vitro studies suggest that (S)-Salbutamol is not entirely inert and may possess biological activities that could counteract the effects of the (R)-enantiomer. These effects may be mediated through different signaling pathways. For instance, some studies have reported that (S)-Salbutamol can increase intracellular calcium concentrations in airway smooth muscle cells, a process that could potentially lead to muscle contraction.[3][4]

Figure 2: Postulated Signaling Pathway for (S)-Salbutamol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of this compound enantiomers. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of the this compound enantiomers to the β2-adrenergic receptor.

Objective: To quantify the affinity of (R)- and (S)-Salbutamol for the β2-adrenergic receptor.

General Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a suitable buffer to isolate cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [³H]dihydroalprenolol) with the cell membrane preparation.

-

Add increasing concentrations of unlabeled (R)-Salbutamol or (S)-Salbutamol to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a Radioligand Binding Assay.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of the this compound enantiomers to stimulate the production of intracellular cAMP, providing a measure of their functional potency (EC50) and efficacy (Emax).

Objective: To determine the potency and efficacy of (R)- and (S)-Salbutamol in activating the adenylyl cyclase signaling pathway.

General Protocol:

-

Cell Culture and Plating:

-

Culture cells endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549 or CHO cells) in appropriate multi-well plates.

-

Allow cells to adhere and grow to a suitable confluency.

-

-

Agonist Stimulation:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of (R)-Salbutamol or (S)-Salbutamol to the cells.

-

Incubate for a defined period to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Figure 4: Workflow for a cAMP Functional Assay.

Conclusion

The in vitro biological activity of this compound is predominantly attributed to the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor, leading to bronchodilation via the canonical Gs-adenylyl cyclase-cAMP pathway. In contrast, the (S)-enantiomer exhibits significantly lower affinity for the β2-receptor and is largely considered inactive in stimulating cAMP production. However, emerging evidence from in vitro studies suggests that (S)-Salbutamol may not be entirely inert and could elicit distinct biological effects, such as increasing intracellular calcium, that warrant further investigation. A thorough understanding of the differential activities of the this compound enantiomers is critical for the development of more effective and safer therapeutics for respiratory diseases. This guide provides a foundational understanding and practical methodologies for researchers to further explore the nuanced pharmacology of these stereoisomers.

References

- 1. This compound Result Summary | BioGRID [thebiogrid.org]

- 2. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. publications.ersnet.org [publications.ersnet.org]

(R)-Salbutamol vs. (S)-Salbutamol: An In-depth Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-Salbutamol and (S)-Salbutamol. While chemically similar, these stereoisomers exhibit markedly different pharmacodynamic profiles. (R)-Salbutamol, also known as levalbuterol, is the therapeutically active enantiomer, exerting its effects through potent agonism at the β2-adrenergic receptor, leading to bronchodilation. In contrast, (S)-Salbutamol is largely inactive at the β2-adrenergic receptor and has been implicated in pro-contractile and pro-inflammatory effects, potentially counteracting the beneficial actions of the (R)-enantiomer. This technical guide provides a comprehensive overview of the distinct pharmacodynamic properties of (R)- and (S)-Salbutamol, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Comparative Pharmacodynamics at the β2-Adrenergic Receptor

The primary therapeutic action of this compound is mediated by the (R)-enantiomer's interaction with β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that results in muscle relaxation and bronchodilation.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). (R)-Salbutamol demonstrates a significantly higher affinity for the β2-adrenergic receptor compared to (S)-Salbutamol.[1] In fact, the R-isomer has been reported to have approximately 150 times greater affinity for the β2-receptor than the S-isomer.[1]

| Enantiomer | Receptor | Cell Line/Tissue | Ki (nM) | Reference |

| (R)-Salbutamol | β2-Adrenergic | - | Significantly lower than (S)-Salbutamol | [1] |

| (S)-Salbutamol | β2-Adrenergic | - | Approximately 150-fold higher than (R)-Salbutamol | [1] |

Note: Specific Ki values for a direct head-to-head comparison in a single experimental system are not consistently reported in the literature.

Functional Potency and Efficacy in cAMP Accumulation

Agonist activation of the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger is crucial for initiating the signaling cascade that leads to smooth muscle relaxation.

The potency (EC50) and efficacy (Emax) of the this compound enantiomers in stimulating cAMP production are key measures of their functional activity. (R)-Salbutamol is a potent and full agonist at the β2-adrenergic receptor, whereas (S)-Salbutamol is considered inactive in this regard.

| Enantiomer | Assay | Cell Line | EC50 (µM) | Emax (% of Isoprenaline) | Reference |

| (R)-Salbutamol | cAMP Accumulation | Human Airway Smooth Muscle Cells | - | - | - |

| (S)-Salbutamol | cAMP Accumulation | Human Airway Smooth Muscle Cells | No significant activity | - | [2] |

| Racemic this compound | cAMP Accumulation | Human Airway Smooth Muscle Cells | 0.6 | 19% |

Note: Data for a direct comparison of pure enantiomers in a standardized cAMP assay is limited. The data for racemic this compound indicates it acts as a partial agonist compared to the full agonist isoprenaline.

Functional Potency and Efficacy in Bronchial Smooth Muscle Relaxation

The ultimate therapeutic effect of (R)-Salbutamol is the relaxation of constricted airway smooth muscle. In vitro organ bath studies using isolated tracheal rings are the gold standard for assessing the functional potency and efficacy of bronchodilators.

| Enantiomer | Assay | Tissue | EC50 (-log M) | Emax (% Relaxation) | Reference |

| (R)-Salbutamol | Bronchial Relaxation | Guinea Pig Trachea | - | - | |

| (S)-Salbutamol | Bronchial Relaxation | Guinea Pig Trachea | No significant activity | - | |

| Racemic this compound | Bronchial Relaxation | Guinea Pig Trachea | 7.82 ± 0.08 | - |

(R)-Salbutamol: β2-Adrenergic Receptor Signaling Pathway

The binding of (R)-Salbutamol to the β2-adrenergic receptor initiates a well-characterized Gs-protein-mediated signaling cascade.

References

The Beta-2 Adrenergic Receptor Signaling Cascade of Salbutamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-2 adrenergic receptor (β2AR) signaling cascade initiated by the short-acting β2-agonist, Salbutamol (also known as Albuterol). The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative pharmacological data, and relevant experimental methodologies.

Introduction to this compound and the Beta-2 Adrenergic Receptor

This compound is a widely prescribed bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are primarily mediated through the activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The β2AR is predominantly expressed on the smooth muscle cells of the airways.[3] Upon agonist binding, the receptor undergoes a conformational change, initiating a downstream signaling cascade that ultimately leads to bronchodilation.

The Core Signaling Pathway

The canonical signaling pathway activated by this compound upon binding to the β2AR is the Gs-protein coupled adenylyl cyclase cascade. This pathway can be summarized in the following key steps:

-

Receptor Binding: this compound binds to the orthosteric binding pocket of the β2-adrenergic receptor.[4]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein. This leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

Phosphorylation of Downstream Targets: The active catalytic subunits of PKA phosphorylate various downstream target proteins within the airway smooth muscle cells. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, resulting in smooth muscle relaxation and bronchodilation.

Quantitative Pharmacology of this compound

The following tables summarize key quantitative parameters that characterize the interaction of this compound with the β2AR and its downstream signaling events.

| Parameter | Value | Cell Type/System | Reference |

| EC50 (cAMP Accumulation) | 0.6 µM | Cultured Human Airway Smooth Muscle Cells | |

| EC50 (PKA Activation) | 64 nM ± 25 nM | Human Airway Smooth Muscle Cells | |

| EC50 (β-arrestin Recruitment) | ~1800 nM | HEK-293 Cells |

Table 1: Potency of this compound in Functional Assays

Note: this compound is considered a partial agonist for cAMP formation when compared to the full agonist isoprenaline.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound-β2AR signaling cascade.

Radioligand Binding Assay for Receptor Affinity (Competition Assay)

This protocol is a representative method for determining the binding affinity (Ki) of a compound like this compound for the β2-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

-

Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK-293 cells).

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.

-

Unlabeled competitor: this compound.

-

Non-specific binding control: A high concentration of a non-selective antagonist (e.g., 1 µM propranolol).

-

Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2AR in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + [3H]DHA + binding buffer.

-

Non-specific Binding: Cell membranes + [3H]DHA + high concentration of propranolol.

-

Competition Binding: Cell membranes + [3H]DHA + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a common method to quantify the production of cyclic AMP in response to this compound stimulation.

Objective: To measure the intracellular accumulation of cAMP in cells stimulated with this compound to determine its potency (EC50).

Materials:

-

Human Airway Smooth Muscle (HASM) cells.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., competitive immunoassay based on ELISA or a bioluminescent assay).

Procedure:

-

Cell Culture: Culture HASM cells to a suitable confluency in multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 30 minutes) to inhibit cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

-

cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for cAMP accumulation.

-

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method to measure the activity of PKA following stimulation with this compound.

Objective: To quantify the activity of PKA in cell lysates after treatment with this compound.

Materials:

-

Human Airway Smooth Muscle (HASM) cells.

-

This compound.

-

Cell lysis buffer that preserves kinase activity.

-

PKA-specific substrate (e.g., a synthetic peptide like Kemptide).

-

[γ-32P]ATP.

-

PKA assay kit or components for a radiometric assay.

-

Phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Cell Treatment and Lysis: Treat HASM cells with varying concentrations of this compound for a specified time. Wash the cells and lyse them in a buffer that maintains protein kinase activity.

-

Kinase Reaction: In a reaction tube, combine the cell lysate, a PKA-specific peptide substrate, and [γ-32P]ATP in a kinase reaction buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes) to allow for the phosphorylation of the substrate by active PKA.

-

Separation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.

-

Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the dried phosphocellulose paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the PKA activity as the amount of 32P incorporated into the substrate per unit of time and protein concentration.

-

Plot the PKA activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for PKA activation.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The this compound-induced β2-adrenergic receptor signaling cascade.

Experimental Workflow Diagram

References

- 1. This compound inhibits trypsin-mediated production of CXCL8 by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound delays human eosinophil apoptosis via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist this compound or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-depth Technical Guide to Salbutamol Metabolism and Metabolite Identification In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate within the body is paramount for optimizing therapeutic efficacy, ensuring safety, and for regulatory purposes, including anti-doping control. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, the identification of its metabolites, and the experimental protocols employed in these critical investigations.

The Metabolic Pathways of this compound

Once administered, this compound undergoes biotransformation, primarily in the liver and intestinal wall, before its excretion. The metabolic pathways are influenced by the route of administration, with oral delivery leading to more extensive first-pass metabolism compared to inhalation.

The principal metabolic transformation is sulfate conjugation . The enzyme sulfotransferase, particularly SULT1A3, catalyzes the formation of the main metabolite, This compound-4'-O-sulfate , which is pharmacologically inactive.[1][2] This process is stereoselective, with the (R)-enantiomer of this compound being preferentially metabolized over the (S)-enantiomer.[3][4]

Recent advanced analytical techniques have unveiled a more complex metabolic map for this compound. A 2019 study by Ye et al. identified a total of twelve metabolites of (R)-salbutamol in human urine, plasma, and feces.[5] These findings indicate that in addition to sulfation, this compound is metabolized through:

-

Isomerization

-

Oxidation

-

Reduction

-

Glucuronidation

While this compound-4'-O-sulfate remains the most abundant metabolite, the identification of these additional metabolic routes provides a more complete picture of its biotransformation.

Figure 1: Metabolic Pathways of this compound.

Quantitative Analysis of this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. The following tables summarize key quantitative data from studies in humans, highlighting the differences based on the route of administration.

Table 1: Urinary Excretion of this compound and this compound-4'-O-Sulfate in Humans

| Administration Route | Dose | Unchanged this compound (% of dose) | This compound-4'-O-Sulfate (% of dose) | Reference |

| Oral | 2 mg (racemic) | 31.8 ± 1.9 | 48.2 ± 7.3 | |

| Intravenous | 0.5 mg (racemic) | 64.2 ± 7.1 | 12.0 ± 3.1 | |

| Inhaled | 1.2 mg (racemic) | Varies (dependent on swallowed fraction) | Varies |

Table 2: Enantioselective Pharmacokinetics of this compound in Humans after Oral and Intravenous Administration

| Parameter | Route | (R)-Salbutamol | (S)-Salbutamol | Reference |

| Bioavailability (%) | Oral | 30 ± 7 | 71 ± 9 | |

| Clearance (L/h/kg) | Intravenous | 0.62 ± 0.18 | 0.39 ± 0.12 | |

| Terminal Half-life (h) | Intravenous | 2.00 ± 0.49 | 2.85 ± 0.83 | |

| Urinary Excretion (unchanged, %) | Oral | 8 ± 4 | 32 ± 11 | |

| Urinary Excretion (unchanged, %) | Intravenous | 46 ± 8 | 55 ± 11 |

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of this compound and its metabolites heavily rely on advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from biological matrices like urine and plasma.

Urine Sample Preparation for LC-MS/MS Analysis:

-

Enzymatic Hydrolysis (for total this compound quantification): To 1 mL of urine, add 1 mL of phosphate buffer (pH 7), 50 μL of an internal standard solution (e.g., Terbutaline), and 25 μL of β-glucuronidase. Incubate at 50°C for 2 hours.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analytes with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Plasma Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to denature and remove proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Analysis: The resulting supernatant containing the analytes can be directly injected into the LC-MS/MS system or subjected to further cleanup by SPE.

Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (MS/MS):

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites. For the separation of enantiomers, a chiral stationary phase, such as one based on teicoplanin, is employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Precursor-to-product ion transitions specific for this compound and its metabolites are monitored.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS):

This high-resolution mass spectrometry technique is invaluable for the identification of novel metabolites. It provides accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown compounds.

Figure 2: Experimental Workflow for In Vivo Metabolite Identification.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

Figure 3: this compound Signaling Pathway.

Conclusion

The study of this compound metabolism is a dynamic field. While sulfation remains the primary metabolic pathway, the recent discovery of additional metabolites through advanced analytical techniques has expanded our understanding of its biotransformation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on this compound metabolism, quantitative data, and the experimental protocols essential for its investigation. A thorough understanding of these aspects is critical for the continued safe and effective use of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Enantioselective disposition of this compound in man following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wada-ama.org [wada-ama.org]

- 5. Identification of the major metabolites of (R)-salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Inhaled Salbutamol: An In-depth Technical Guide for Preclinical Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of inhaled salbutamol in various animal models, a critical component in the preclinical assessment of this widely used bronchodilator. Understanding the absorption, distribution, metabolism, and excretion (ADME) of inhaled this compound is paramount for the development of novel respiratory therapies and for establishing the safety and efficacy of generic formulations. This document synthesizes key pharmacokinetic data, details experimental methodologies from published studies, and presents logical workflows to aid in the design and interpretation of future preclinical research.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of inhaled this compound across different animal species as reported in the scientific literature. These values are essential for inter-species comparison and for the extrapolation of preclinical findings to human clinical scenarios.

Table 1: Plasma Pharmacokinetic Parameters of Inhaled this compound in Various Animal Models

| Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Bioavailability (%) | Reference |

| Horse | 1000 µg (racemic) | (S)-salbutamol: Not explicitly stated, but (S):(R) ratio of 1.14 for Cmax | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1][2] |

| Horse | 0.5 mg (total dose: 4 mg over 2 days) | 0.12 ± 0.06 | 0.29 ± 0.17 | 6.06 | 19.0 | [3][4][5] |

Table 2: Tissue and Fluid Concentrations of Inhaled this compound in Animal Models

| Animal Model | Dose | Tissue/Fluid | Time Point | Concentration (ng/g or ng/mL) | Reference |

| Mouse (CD-1, Male) | Not specified | Plasma | 0.25 h | Lower than at 0.5 h | |

| Lung | 0.25 h | Highest concentration | |||

| Horse | 1000 µg (racemic) | Pulmonary Epithelial Lining Fluid (PELF) | 2 min | (R)-salbutamol: 389 ± 189 | |

| (S)-salbutamol: 378 ± 177 | |||||

| 15 min | Reduced by approx. 50% from initial | ||||

| Central Lung Tissue | 20 min | (R)-salbutamol: 875 ± 945 | |||

| (S)-salbutamol: 877 ± 955 | |||||

| Peripheral Lung Tissue | 25 min | (R)-salbutamol: 49.5 ± 12 | |||

| (S)-salbutamol: 50.9 ± 12 |

Detailed Experimental Protocols

The accurate assessment of this compound pharmacokinetics relies on robust and well-defined experimental protocols. This section details the methodologies employed in key studies, providing a framework for designing future preclinical investigations.

Animal Models and Drug Administration

-

Mice (CD-1, Male):

-

Administration: Nose-only inhalation exposure using an inExpose™ instrument. This system allows for the direct delivery of the aerosolized drug to the respiratory tract, minimizing oral ingestion.

-

-

Horses (Thoroughbred):

-

Administration: A metered-dose inhaler (Ventolin™ Evohaler) is commonly used. For consistent delivery, a spacer device adapted for equine use is often employed. The dose is typically administered as a specific number of actuations to achieve the target dose.

-

-

Dogs and Cats:

-

Administration: Metered-dose inhalers with a spacer and a facemask (e.g., AeroKat™ for cats) are the standard for administration in companion animals. The animal is allowed to breathe through the mask for a set number of breaths to ensure dose inhalation.

-

-

Rats:

-

Administration: Nebulization is a common method for rats. A 0.5% this compound solution is diluted in saline and delivered via a nebulizer with a particle size of 0.5-5 micrometers to ensure deep lung penetration.

-

-

Sheep:

-

Administration: Metered-dose inhalers are used for drug delivery in sheep models of airway disease.

-

Sample Collection and Processing

-

Blood (Plasma):

-

Blood samples are typically collected at predetermined time points post-inhalation via appropriate venous access (e.g., jugular vein in horses).

-

Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation and stored frozen (e.g., -20°C or -80°C) until analysis.

-

-

Lung Tissue:

-

At the end of the study, animals are euthanized, and lung tissue is harvested.

-

In some larger animal models like horses, endoscopic bronchial biopsies and percutaneous pulmonary biopsies can be taken at different time points.

-

Tissue samples are weighed, homogenized, and then processed for drug extraction.

-

-

Pulmonary Epithelial Lining Fluid (PELF):

-

In horses, PELF can be sampled using a swab-based method. A sheathed cotton swab is passed through an endoscope into the trachea to absorb the fluid. The collected fluid is then extracted from the swab for analysis.

-

Analytical Methodology

-

Quantification of this compound:

-

Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

-

Sample Preparation: A liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is typically performed to isolate this compound and an internal standard from the biological matrix.

-

Chromatography: A C18 reversed-phase column is commonly used for separation.

-

Mass Spectrometry: Detection is achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity.

-

Enantioselective Analysis: To differentiate between the (R)- and (S)-enantiomers of this compound, a chiral separation method is required, often employing a specific chiral column in the HPLC system.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

This compound Signaling Pathway

Caption: Mechanism of action of this compound leading to bronchodilation.

Experimental Workflow for Inhaled this compound Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of inhaled this compound.

References

- 1. Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bronchopulmonary pharmacokinetics of (R)‐this compound and (S)‐this compound enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. madbarn.com [madbarn.com]

Enantioselective Metabolism of Salbutamol in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a widely used chiral β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease, is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is considered less active and may contribute to adverse effects. The stereoselective metabolism of this compound, particularly in the liver, is a critical factor influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the enantioselective metabolism of this compound in liver microsomes, focusing on the key enzymatic pathways, experimental protocols for in vitro assessment, and quantitative analysis of enantiomers and their metabolites.

Introduction

The differential metabolism of drug enantiomers can lead to significant differences in their efficacy and safety profiles. In the case of this compound, the (R)- and (S)-enantiomers exhibit distinct metabolic fates, primarily driven by phase II conjugation reactions in the liver. Understanding the specifics of this enantioselective metabolism is paramount for optimizing drug therapy and developing enantiopure formulations. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, serve as a valuable in vitro model for studying these metabolic pathways.

Metabolic Pathways of this compound Enantiomers

The primary route of this compound metabolism is sulfate conjugation, catalyzed by sulfotransferase enzymes (SULTs). To a lesser extent, cytochrome P450 (CYP) enzymes may also be involved in its biotransformation.

Sulfation: The Major Metabolic Route

The sulfation of this compound is highly stereoselective, with the (R)-enantiomer being the preferred substrate for the phenol sulfotransferase SULT1A3. This results in a faster clearance of the therapeutically active (R)-salbutamol compared to the (S)-enantiomer. The primary metabolite formed is this compound-4'-O-sulfate.

Cytochrome P450-Mediated Oxidation

While sulfation is the dominant pathway, some studies suggest the involvement of CYP enzymes, such as CYP3A4, in the metabolism of this compound, although this is considered a minor route. The contribution of CYP-mediated metabolism to the overall clearance of this compound enantiomers is generally low compared to sulfation.

Quantitative Data on Enantioselective Metabolism

The stereoselectivity of this compound metabolism is evident from the kinetic parameters of the enzymes involved. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters for the Sulfation of this compound Enantiomers by SULT1A3 Allozymes

| SULT1A3 Allozyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km (nmol/min/mg/μM) |

| Wild-type | Racemic this compound | 54.07 ± 3.47 | 34.27 ± 1.29 | 0.63 |

| P101H | Racemic this compound | 54.26 ± 4.29 | - | - |

| R144C | Racemic this compound | 57.75 ± 5.51 | - | - |

| Data from a study on the impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of this compound. The study used racemic this compound as the substrate and did not distinguish between the sulfation of (R)- and (S)-salbutamol in the kinetic assays presented in this specific table[1]. |

Table 2: S/R Ratios of this compound and its Metabolites in Liver Cells

| Sample | S/R Ratio |

| This compound in extracellular medium | 0.99 - 1.10 |

| This compound inside liver cells | ~10 times greater than extracellular |

| This compound metabolites inside liver cells | 1.91 - 2.14 |

| Data from a study investigating the enantiomeric biotransformation of this compound in HepG2 liver cells[2]. |

Experimental Protocols

This section outlines a detailed methodology for studying the enantioselective metabolism of this compound in human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

(R)-Salbutamol and (S)-Salbutamol standards

-

Racemic this compound

-

(R)-Salbutamol-4'-O-sulfate and (S)-Salbutamol-4'-O-sulfate standards

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Incubation of this compound with Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

-

Substrate Addition: Add the test substrate ((R)-salbutamol, (S)-salbutamol, or racemic this compound) to the incubation mixture. A range of concentrations should be used to determine kinetic parameters.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction:

-

For sulfation studies , initiate the reaction by adding PAPS (final concentration typically 20-50 µM).

-

For oxidative metabolism studies , initiate the reaction by adding the NADPH regenerating system.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis by chiral HPLC-MS/MS.

Analytical Method: Chiral HPLC-MS/MS

-

Chromatographic Separation:

-

Column: A chiral stationary phase, such as a teicoplanin-based column (e.g., Chirobiotic T), is essential for the separation of this compound enantiomers and their sulfated metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic modifier (e.g., methanol or acetonitrile) is typically used.

-

Flow Rate: A flow rate of approximately 0.3-0.5 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for the detection of this compound and its metabolites.

-

Detection Mode: Selected Reaction Monitoring (SRM) should be used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte.

-

This compound: m/z 240.2 → 148.1

-

This compound-4'-O-sulfate: m/z 320.1 → 222.1

-

-

Quantification: Generate calibration curves using authentic standards of (R)- and (S)-salbutamol and their respective sulfated metabolites to quantify their concentrations in the incubation samples.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Enantioselective metabolic pathways of this compound in the liver.

Workflow for in vitro metabolism of this compound in liver microsomes.

Conclusion